tert-butyl 3-amino-3-(4-bromophenyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-amino-3-(4-bromophenyl)azetidine-1-carboxylate: is a synthetic organic compound with the molecular formula C14H19BrN2O2 and a molecular weight of 327.22 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-3-(4-bromophenyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with 4-bromoaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields of the compound .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-amino-3-(4-bromophenyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry: tert-Butyl 3-amino-3-(4-bromophenyl)azetidine-1-carboxylate is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology and Medicine: Its unique structure allows it to interact with biological targets, making it a valuable tool in drug discovery and development .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties .
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-3-(4-bromophenyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- tert-Butyl 3-aminoazetidine-1-carboxylate
- tert-Butyl 3-(cyanomethylidene)azetidine-1-carboxylate
- tert-Butyl 3-[(4-bromophenyl)methylamino]azetidine-1-carboxylate
Uniqueness: tert-Butyl 3-amino-3-(4-bromophenyl)azetidine-1-carboxylate is unique due to the presence of the 4-bromophenyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and makes it valuable for specific research and industrial applications .
Properties
CAS No. |
2089257-61-2 |
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Molecular Formula |
C14H19BrN2O2 |
Molecular Weight |
327.2 |
Purity |
95 |
Origin of Product |
United States |
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